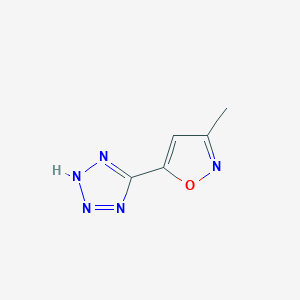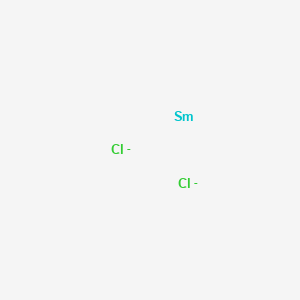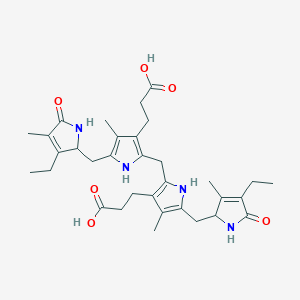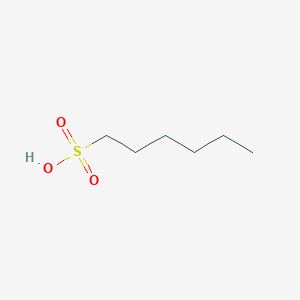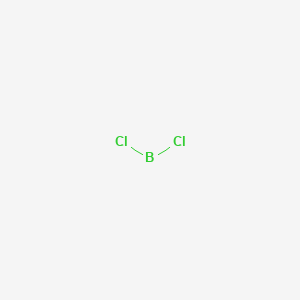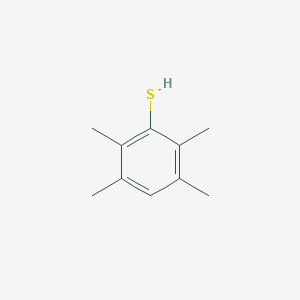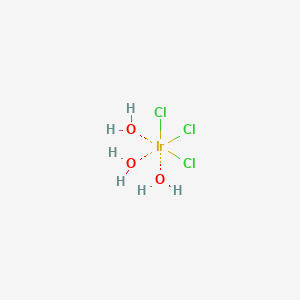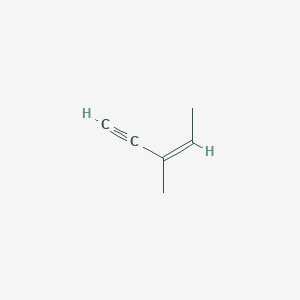
(Z)-3-methylpent-3-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-methylpent-3-en-1-yne, also known as MPE, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MPE is an alkyne, which means it contains a triple bond between two carbon atoms. This triple bond gives MPE its distinct chemical and physical properties, making it useful in a variety of scientific applications.
Mecanismo De Acción
The mechanism of action of (Z)-3-methylpent-3-en-1-yne is not well understood, but it is believed to be due to its ability to form reactive intermediates through the triple bond between its carbon atoms. These reactive intermediates can then react with other molecules, leading to a variety of different chemical reactions.
Efectos Bioquímicos Y Fisiológicos
(Z)-3-methylpent-3-en-1-yne has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of different conditions. It has also been shown to have antioxidant properties, which could make it useful in the prevention of a variety of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-3-methylpent-3-en-1-yne in lab experiments is its unique chemical and physical properties. Its triple bond makes it useful in a variety of different chemical reactions, and its clear, colorless liquid form makes it easy to work with. However, there are also some limitations to using (Z)-3-methylpent-3-en-1-yne in lab experiments. For example, it can be difficult to handle due to its reactive nature, and it can also be expensive to synthesize.
Direcciones Futuras
There are a number of different future directions for research on (Z)-3-methylpent-3-en-1-yne. One area of research could be the development of new synthetic methods for (Z)-3-methylpent-3-en-1-yne, which could make it more accessible and affordable for use in a variety of different applications. Another area of research could be the exploration of (Z)-3-methylpent-3-en-1-yne's potential as a therapeutic agent, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research could be done to better understand the mechanism of action of (Z)-3-methylpent-3-en-1-yne and its potential applications in a variety of different fields.
Métodos De Síntesis
(Z)-3-methylpent-3-en-1-yne can be synthesized through a number of different methods, including the reaction of 3-methyl-3-penten-1-yne with a strong base, such as sodium hydride or potassium tert-butoxide. This reaction produces (Z)-3-methylpent-3-en-1-yne as a clear, colorless liquid with a boiling point of 94-95°C.
Aplicaciones Científicas De Investigación
(Z)-3-methylpent-3-en-1-yne has been the subject of extensive scientific research due to its unique properties and potential applications. One of the most promising applications of (Z)-3-methylpent-3-en-1-yne is as a building block for the synthesis of other chemical compounds. (Z)-3-methylpent-3-en-1-yne can be used to create a variety of different compounds, including pharmaceuticals, agrochemicals, and materials.
Propiedades
Número CAS |
14272-81-2 |
|---|---|
Nombre del producto |
(Z)-3-methylpent-3-en-1-yne |
Fórmula molecular |
C6H8 |
Peso molecular |
80.13 g/mol |
Nombre IUPAC |
(Z)-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5- |
Clave InChI |
GRGVQLWQXHFRHO-WAYWQWQTSA-N |
SMILES isomérico |
C/C=C(/C)\C#C |
SMILES |
CC=C(C)C#C |
SMILES canónico |
CC=C(C)C#C |
Otros números CAS |
1574-33-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



